3-[(3-Ethylphenyl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Ethylphenyl)methyl]pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 3-ethylphenylmethyl group. This compound is part of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and drug discovery due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Ethylphenyl)methyl]pyrrolidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method provides good to excellent yields of pyrrolidines. Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst . Additionally, the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is another viable route .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and efficient purification techniques is crucial in industrial settings to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Ethylphenyl)methyl]pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3-[(3-Ethylphenyl)methyl]pyrrolidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(3-Ethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(3-Ethylphenyl)methyl]pyrrolidine include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-ethylphenylmethyl group enhances its steric and electronic characteristics, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-[(3-ethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-2-11-4-3-5-12(8-11)9-13-6-7-14-10-13/h3-5,8,13-14H,2,6-7,9-10H2,1H3 |
InChI Key |
MAUMYOQEXZUADC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)CC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.